

Application Notes and Protocols for Testing SAR-020106 Efficacy in Animal Models

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Compound of Interest

Compound Name: SAR-020106

Cat. No.: B612087

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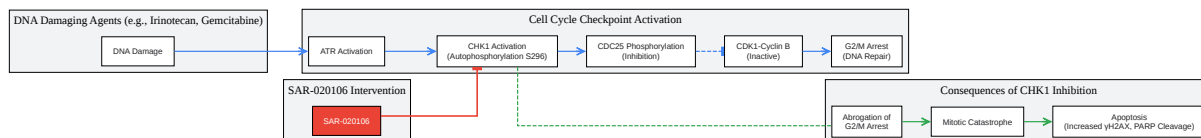
For Researchers, Scientists, and Drug Development Professionals

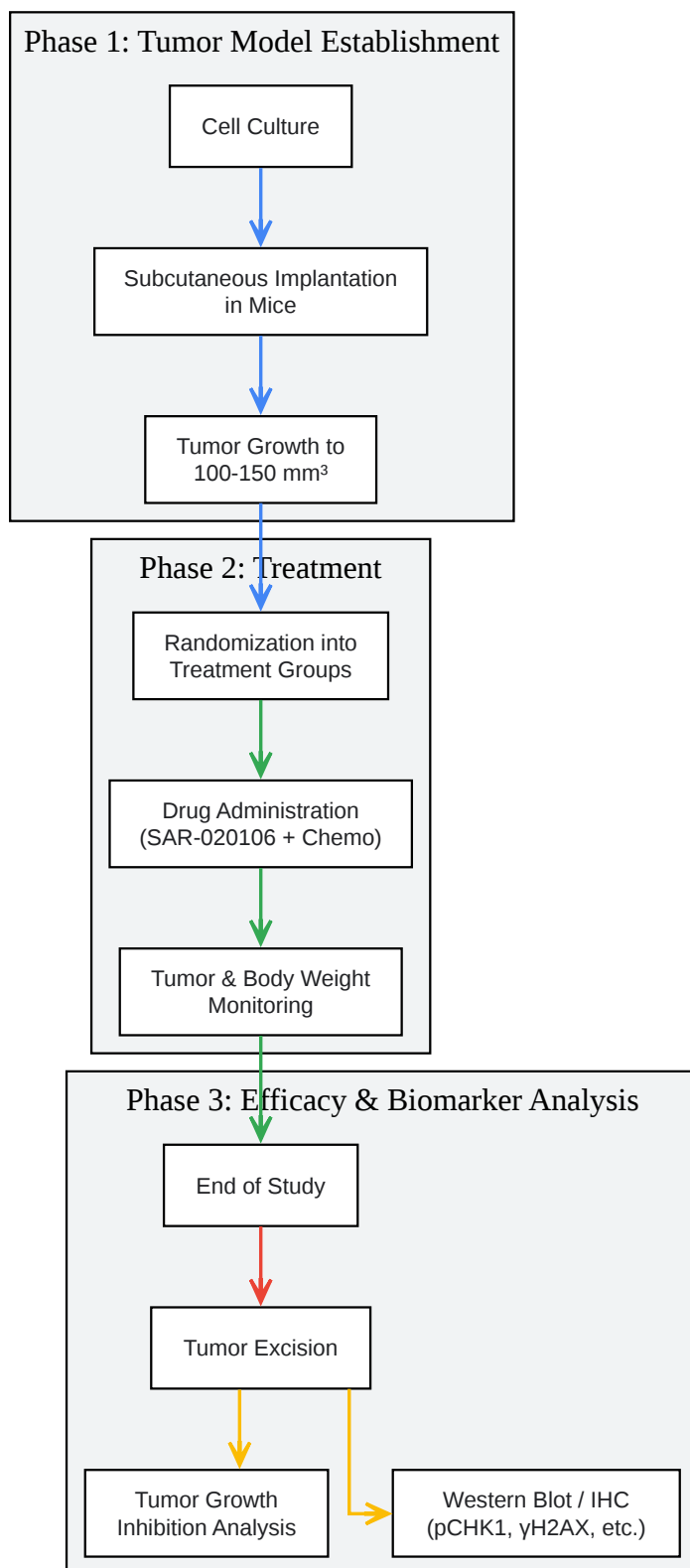
These application notes provide a comprehensive guide for designing and executing preclinical animal studies to evaluate the efficacy of **SAR-020106**, a potent and selective CHK1 inhibitor. The protocols outlined below are based on established methodologies and published preclinical data, offering a framework for assessing the antitumor activity of **SAR-020106**, both as a single agent and in combination with DNA-damaging chemotherapeutics.

Introduction

SAR-020106 is an ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a crucial serine/threonine kinase involved in the DNA damage response pathway.^{[1][2][3][4][5][6][7]} By inhibiting CHK1, **SAR-020106** abrogates the S and G2-M cell cycle checkpoints, which are critical for allowing cancer cells to repair DNA damage.^{[1][3][8]} This mechanism is particularly effective in p53-deficient tumors, which rely heavily on the S and G2-M checkpoints for survival after genotoxic stress.^{[1][3][8]} Preclinical studies have demonstrated that **SAR-020106** can significantly enhance the antitumor activity of various DNA-damaging agents, such as irinotecan, gemcitabine, and temozolomide.^{[1][8][9]}

Signaling Pathway of SAR-020106 Action





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